molecular formula C5H11Cl2N3 B1395003 Methyl-(2H-pyrazol-3-ylmethyl)-amine dihydrochloride CAS No. 1350443-30-9

Methyl-(2H-pyrazol-3-ylmethyl)-amine dihydrochloride

Cat. No. B1395003
CAS RN: 1350443-30-9
M. Wt: 184.06 g/mol
InChI Key: FLRNDMIQAXQZTR-UHFFFAOYSA-N
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Description

“Methyl-(2H-pyrazol-3-ylmethyl)-amine dihydrochloride” is a biochemical compound used for proteomics research . It has a molecular formula of C5H9N3•2HCl and a molecular weight of 184.07 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 184.07 . Unfortunately, the specific physical and chemical properties of this compound are not detailed in the sources I found.

Scientific Research Applications

1. Impact on Reductive Cyclization Process in Pyrazole Derivatives

Methyl-(2H-pyrazol-3-ylmethyl)-amine dihydrochloride plays a role in the reductive cyclization of pyrazole derivatives. Intramolecular hydrogen bonds within these compounds are a key factor influencing their reactivity. This is particularly evident in the synthesis of substituted 1H-pyrazolo[3,4-b]quinoxalines, where high temperatures are required for effective cyclization. The presence of such bonds in pyrazole derivatives significantly impacts their chemical properties and reactivity, as demonstrated in combined XRD and DFT studies (Szlachcic et al., 2020).

2. Involvement in Neuroprotective Agents for Ischemia-Reperfusion Damage

In the field of neuroprotection, specifically for ischemia-reperfusion damage, derivatives of this compound have been studied. One such compound, KR-31543, demonstrates significant potential as a neuroprotective agent. Its metabolism in rats has been a subject of study, revealing insights into its biological activity and potential therapeutic applications (Kim et al., 2002).

3. Role in Synthesis and Characterization of Pyrazole Derivatives

The synthesis and characterization of various pyrazole derivatives involve this compound. These derivatives have been analyzed for their structural properties using techniques such as FT-IR, UV–visible, proton NMR spectroscopy, and mass spectroscopy. Their potential biological activity, including anti-tumor and antimicrobial effects, has been explored, highlighting the compound's significance in medicinal chemistry (Titi et al., 2020).

4. Application in Structural Tautomerism Studies

This compound is also relevant in studying structural tautomerism in Schiff base derivatives. These studies are crucial for understanding the dynamic behavior of molecules and their potential applications in various chemical processes (Amarasekara et al., 2009).

5. Synthesis of Chelating Agents

The compound plays a role in the synthesis of new chelating agents containing pyrazole. These agents are synthesized through the condensation of pyrazole derivatives with various amines, showcasing the versatility and utility of this compound in creating complex molecules with potential applications in coordination chemistry and catalysis (Driessen, 2010).

6. Development of Catalytic Complexes

This compound is instrumental in developing catalytic complexes. For instance, ruthenium complexes featuring pyrazole functionality have been synthesized, demonstrating the compound's role in creating materials with unique catalytic properties. These complexes have applications in various chemical reactions, highlighting the compound's significance in catalysis (Yamagishi et al., 2015).

properties

IUPAC Name

N-methyl-1-(1H-pyrazol-5-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2ClH/c1-6-4-5-2-3-7-8-5;;/h2-3,6H,4H2,1H3,(H,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRNDMIQAXQZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=NN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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